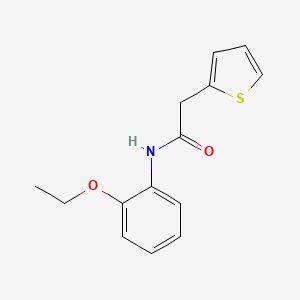

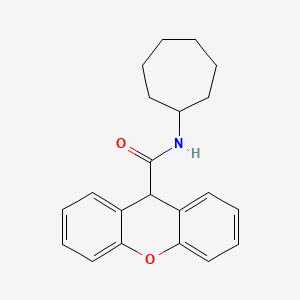

![molecular formula C18H20N4 B5561967 3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. This results in the formation of tricyclic compounds which can be further modified through various chemical reactions, such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and conversion to azido, amino, piperidino, and methoxy derivatives (Rida et al., 1988). Additionally, a novel one-pot, four-component reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline in refluxing acetonitrile has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives (Yan et al., 2009).

Molecular Structure Analysis The molecular structure of these compounds showcases a complex tricyclic system, where the substitution at various positions influences the chemical and physical properties significantly. The characterization and analysis of these derivatives, including N-5 methyl or N-5 ethyl derivatives, are crucial for understanding their reactivity and potential applications. Techniques such as NMR, MS, IR spectroscopy, and X-ray crystallography play a vital role in this analysis, providing detailed insights into the molecular framework and confirming the regiochemistry of the synthesis processes (Dandia et al., 2007).

Chemical Reactions and Properties The chemical reactivity of 3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile includes the ability to undergo formylation, chlorination, and conversion to various derivatives, demonstrating a versatile reactivity pattern. These reactions facilitate the synthesis of compounds with potential antimicrobial activity and other biological properties. The presence of the nitrile group and the possibility of forming various derivatives by substituting the chloro, azido, amino, and other groups enhance the compound's utility in synthesizing bioactive molecules (Ibrahim, 2013).

Physical Properties Analysis The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are influenced by the nature of substituents and the molecular framework. These properties are critical for the practical application of the compounds, including their use in fluorescent materials and as intermediates in the synthesis of more complex molecules. Detailed photophysical studies have shown that some derivatives exhibit positive emission solvatochromism and aggregation-induced emission, indicating their potential in fluorescence applications (Yang et al., 2011).

Applications De Recherche Scientifique

Structural and Complex Formation Studies

A comprehensive review by Boča et al. (2011) delves into the chemistry and properties of compounds containing benzimidazole and benzothiazole moieties, highlighting their preparation, properties, and the formation of complex compounds. These studies are pivotal for understanding the structural variability and potential scientific applications of benzimidazole derivatives, including the target compound (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Research on Mannich bases of benzimidazoles reveals their diverse pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic activities. These bases are instrumental in developing novel and clinically significant compounds, indicating the potential medical applications of related benzimidazole derivatives (Sethi, Arora, Jain, & Jain, 2015).

Optoelectronic Materials

The synthesis and application of quinazoline and pyrimidine derivatives, including benzimidazole-related compounds, for electronic devices, luminescent elements, and photoelectric conversion elements have been explored. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting a potential avenue for scientific application of the target compound (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Agents Development

The Knoevenagel condensation process has facilitated the development of biologically fascinating molecules, including benzimidazole derivatives with remarkable anticancer activity. These derivatives target various cancer targets, demonstrating the importance of structural modification in enhancing biological activity and therapeutic potential (Tokala, Bora, & Shankaraiah, 2022).

Synthetic and Medicinal Chemistry

Extensive reviews on the synthesis and biological importance of benzothiazole derivatives, including their antiviral, antimicrobial, and anticancer activities, further underscore the significance of benzimidazole scaffolds in medicinal chemistry. Such studies provide a foundation for the continued exploration and development of new therapeutic agents based on benzimidazole and its derivatives (Bhat & Belagali, 2020).

Propriétés

IUPAC Name |

3-methyl-1-(3-methylbutylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-12(2)8-9-20-17-10-13(3)14(11-19)18-21-15-6-4-5-7-16(15)22(17)18/h4-7,10,12,20H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOERVSJDQIYJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

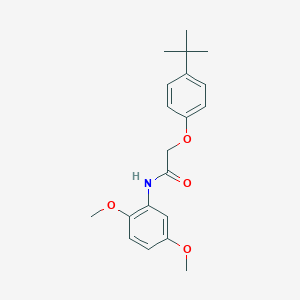

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

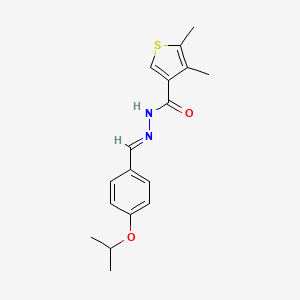

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

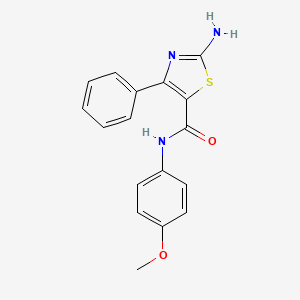

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)